REACTION_SMILES
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[CH3:16][CH:17]([CH2:18][AlH:19][CH2:20][CH:21]([CH3:22])[CH3:23])[CH3:24].[CH3:1][C:2]([C:3]#[N:4])([CH3:5])[c:6]1[cH:7][cH:8][c:9]([C:12]([F:13])([F:14])[F:15])[cH:10][cH:11]1.[CH3:30][c:31]1[cH:32][cH:33][cH:34][cH:35][cH:36]1.[S:25]([OH:26])(=[O:27])(=[O:28])[OH:29]>>[CH3:1][C:2]([CH:3]=[O:26])([CH3:5])[c:6]1[cH:7][cH:8][c:9]([C:12]([F:13])([F:14])[F:15])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[AlH]CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)c1ccc(C(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC(C)(C=O)c1ccc(C(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |